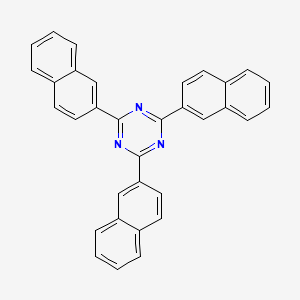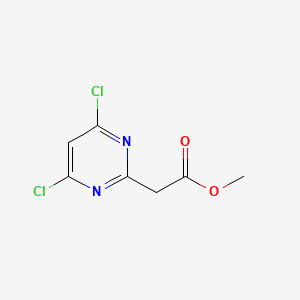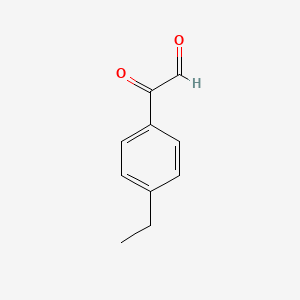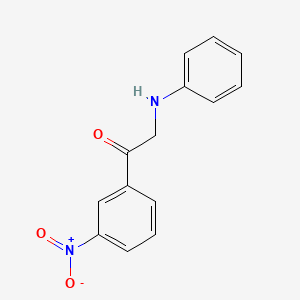
ETHYL 3-HYDROXYPROPANIMIDATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 3-HYDROXYPROPANIMIDATE is an organic compound with the molecular formula C5H9NO2 It is a derivative of propionic acid and contains both hydroxyl and imidic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-HYDROXYPROPANIMIDATE can be achieved through several methods. One common approach involves the esterification of 3-hydroxypropionic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Another method involves the reaction of ethyl chloroformate with 3-hydroxypropionamide in the presence of a base such as triethylamine. This method provides a more direct route to the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 3-HYDROXYPROPANIMIDATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxopropionimidic acid ethyl ester.
Reduction: The imidic acid group can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Oxopropionimidic acid ethyl ester.
Reduction: 3-Hydroxypropionamide ethyl ester.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
ETHYL 3-HYDROXYPROPANIMIDATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ETHYL 3-HYDROXYPROPANIMIDATE involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the imidic acid group can participate in nucleophilic and electrophilic reactions. These interactions can affect enzyme activity and cellular processes, making the compound of interest in drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypropionic acid ethyl ester: Similar in structure but lacks the imidic acid group.
3-Hydroxypropionamide: Contains an amide group instead of an ester group.
Ethyl 3-oxopropionate: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
ETHYL 3-HYDROXYPROPANIMIDATE is unique due to the presence of both hydroxyl and imidic acid functional groups
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
ethyl 3-hydroxypropanimidate |
InChI |
InChI=1S/C5H11NO2/c1-2-8-5(6)3-4-7/h6-7H,2-4H2,1H3 |
Clé InChI |
NDMUXLZJBJGOSS-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CCO |
SMILES canonique |
CCOC(=N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dimethylamino)methyl]benzeneacetic acid](/img/structure/B1641070.png)
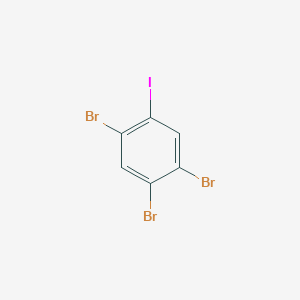


![2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane](/img/structure/B1641088.png)


